molecular formula C24H21N5O3S B11976624 N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide CAS No. 6649-21-4

N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide

Cat. No.: B11976624
CAS No.: 6649-21-4
M. Wt: 459.5 g/mol
InChI Key: BBUSVWACSMBAQU-UHFFFAOYSA-N
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Description

N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide is a complex organic compound with the molecular formula C24H21N5O3S and a molecular weight of 459.531 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[4,5-b]quinoxaline core, followed by sulfonylation and acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. standard organic synthesis techniques, including batch reactors and continuous flow systems, can be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

6649-21-4

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide

InChI

InChI=1S/C24H21N5O3S/c1-16-7-3-6-10-22(16)28-15-29(24-23(28)26-20-8-4-5-9-21(20)27-24)33(31,32)19-13-11-18(12-14-19)25-17(2)30/h3-14H,15H2,1-2H3,(H,25,30)

InChI Key

BBUSVWACSMBAQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)NC(=O)C

Origin of Product

United States

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